molecular formula C21H18FNO3S B383462 Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 496028-16-1

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B383462
CAS No.: 496028-16-1
M. Wt: 383.4g/mol
InChI Key: VXHBDLBFBBDISH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic heterocyclic compound with the molecular formula C21H18FNO3S . It features a thiophene ring, a structure of high significance in medicinal chemistry due to its role as a bioisostere for benzene and other aromatic systems . Thiophene derivatives are a cornerstone in pharmaceutical research, as they have been reported to exhibit a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and antifungal properties, making them valuable scaffolds in the development of new therapeutic agents . Numerous commercially available drugs, such as Dorzolamide and Tioconazole, incorporate the thiophene nucleus, underscoring its practical importance . This specific compound, with its 2-fluorobenzamido substituent, is of particular interest for researchers building combinatorial libraries to investigate structure-activity relationships (SAR) and discover novel lead molecules with enhanced pharmacological activity . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHBDLBFBBDISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Group Stability

  • The ethyl carboxylate remains stable under acylation conditions but may hydrolyze under strong acidic or basic conditions.

  • Mitigation : Avoid aqueous workup at extreme pH; use neutral extraction protocols.

Steric Effects of the 4-Phenyl Group

  • The bulky phenyl group at position 4 may hinder acylation.

  • Solution : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction efficiency.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Phenyl Group Introduction

While less common, palladium-catalyzed cross-coupling offers an alternative route to install the 4-phenyl group post-cyclization:

Steps :

  • Synthesize 2-amino-5-methylthiophene-3-carboxylate with a bromine at position 4.

  • Couple with phenylboronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water.

  • Acylate the amine as described in Section 2.

Challenges :

  • Lower yields (40–50%) due to competing side reactions.

One-Pot Tandem Reactions

Recent advances demonstrate tandem Gewald-acylation protocols:

  • Conditions : Sequential addition of sulfur, acyl chloride, and base in a single pot.

  • Yield : ~65% with reduced purification steps.

Comparative Analysis of Synthetic Methods

MethodYield (%)ComplexityCost EfficiencyScalability
Gewald + Acylation70–85ModerateHighExcellent
Suzuki Coupling40–50HighLowModerate
Tandem One-Pot65LowModerateGood

Key Insights :

  • The classical Gewald-acylation sequence remains the most robust and scalable approach.

  • Tandem methods show promise for high-throughput synthesis but require further optimization.

Industrial-Scale Considerations

Solvent Recovery

  • Ethanol and DCM are prioritized for their ease of recycling via distillation.

Waste Management

  • Sulfur byproducts require neutralization before disposal.

  • Palladium residues from coupling reactions necessitate metal recovery systems.

Recent Advancements and Patents

  • Microwave-Assisted Gewald Reaction : Reduces reaction time from hours to minutes (Yield: 78%).

  • Enzymatic Acylation : Lipase-catalyzed acylation in non-aqueous media improves selectivity (Patent: WO2023017652A1) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure R1 (Position 2) R2 (Position 4) R3 (Position 5) Functional Group (Position 3) CAS Number
Target Compound Thiophene 2-Fluorobenzamido Phenyl Methyl Ethyl carboxylate 496028-16-1
Ethyl 2-(3-chloropropanamido)-5-methyl-4-phenylthiophene-3-carboxylate Thiophene 3-Chloropropanamido Phenyl Methyl Ethyl carboxylate 497091-41-5
2-(2-Fluorobenzamido)benzoate ethyl ester (EFB-1) Benzene 2-Fluorobenzamido - - Ethyl carboxylate Not Provided
B22 (Quinoline derivative) Quinoline 2-Fluorobenzamido - - Carboxylic acid Not Provided

Key Observations :

  • Core Heterocycle: The thiophene ring in the target compound contrasts with the benzene ring in EFB-1 and the quinoline in B22. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to benzene or quinoline.
  • Substituents : The 2-fluorobenzamido group is conserved in EFB-1 and B22, suggesting its critical role in bioactivity (e.g., superoxide inhibition ). The aliphatic 3-chloropropanamido group in the chlorinated analog (CAS 497091-41-5) likely reduces aromatic interactions compared to fluorobenzamido.
  • Functional Groups : The ethyl ester in the target compound and EFB-1 increases lipophilicity, whereas B22’s carboxylic acid group may improve solubility but reduce membrane permeability.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound EFB-1 Chlorinated Analog (CAS 497091-41-5)
Molecular Weight ~395.45 g/mol ~317.31 g/mol 351.85 g/mol
LogP (Predicted) ~4.2 (High lipophilicity) ~3.8 ~3.5
Solubility Low (Ethyl ester) Moderate (Ethyl ester) Low (Aliphatic chloro group)
Stability Stable under anhydrous conditions; ester hydrolysis possible in basic media.

Notes:

  • The target compound’s higher molecular weight and aromatic substituents contribute to greater lipophilicity than EFB-1 or the chlorinated analog.
  • Stability challenges may arise from the ester group, necessitating formulation adjustments for therapeutic use.

Biological Activity

Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives family, characterized by its unique structural features. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula of this compound is C21H18FNO3SC_{21}H_{18}FNO_3S, with a molecular weight of 383.44 g/mol. The presence of the fluorobenzamido group enhances its stability and biological activity, while the thiophene ring contributes to its electronic properties.

PropertyValue
Chemical FormulaC21H18FNO3SC_{21}H_{18}FNO_3S
Molecular Weight383.44 g/mol
CAS Number496028-16-1

This compound primarily targets the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall. This interaction leads to the inhibition of mycolic acid synthesis, ultimately compromising the integrity of the bacterial cell wall and leading to cell death.

Biochemical Pathways

The compound's action can be summarized as follows:

  • Target : Mycolic acid synthesized by Pks13.
  • Mode of Action : Inhibition of mycolic acid synthesis.
  • Result : Weakened bacterial cell wall, leading to increased susceptibility to external stressors.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potency against murine L1210 and P388 leukemias, as well as human HL-60 promyelocytic leukemia cells .

Cytotoxicity Studies

A summary of cytotoxicity findings is illustrated in the table below:

Cell LineIC50 (µM)
Murine L1210 Leukemia10
Human HL-60 Promyelocytic Leukemia15
HuT-78 Lymphoma12
HeLa Uterine Carcinoma20

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models, revealing an elimination half-life (t1/2t_{1/2}) of approximately 8.98 minutes and a clearance rate of 24.57 mL/min/kg. The area under the curve (AUC) from 0 to infinity was determined to be 41.76 min·mg/L, indicating rapid absorption and distribution within the body.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro, suggesting its potential as an anti-tubercular agent.
  • Anticancer Potential : Research published in PubMed highlighted its efficacy against various cancer cell lines, with mechanisms involving inhibition of DNA and protein synthesis .
  • Mechanistic Insights : Further investigations revealed that this compound interferes with key enzymes involved in nucleotide synthesis, contributing to its cytotoxic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate?

  • Answer : The compound is typically synthesized via a Gewald reaction , a two-step process involving:

  • Step 1 : Formation of the thiophene core by reacting a ketone (e.g., 5-methyl-4-phenylthiophen-3-carboxylate) with elemental sulfur and a cyanoacetate ester under reflux conditions (e.g., ethanol, 80–100°C) .
  • Step 2 : Acylation of the 2-amino group using 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, 60–120 mesh) with solvents like dichloromethane:methanol (9:1) ensures removal of unreacted starting materials and byproducts. Yield optimization requires strict control of reaction time and stoichiometry .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Answer : Key techniques include:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and ester carbonyl (δ 4.2–4.4 ppm for CH₂CH₃). The 2-fluorobenzamido group shows a deshielded NH signal (δ 10.5–11.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹), amide (N–H, ~3300 cm⁻¹), and aromatic C–F (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula C₂₁H₁₇FNO₃S (calc. 382.09 g/mol) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of the compound?

  • Answer : Slow evaporation of a saturated solution in a 1:1 mixture of ethyl acetate and hexane at 4°C yields diffraction-quality crystals. Preferential solvent selection minimizes lattice defects, and seed crystals can accelerate nucleation .

Advanced Research Questions

Q. How are crystallographic refinement challenges (e.g., disorder, twinning) addressed in structural determination?

  • Answer :

  • Disorder : Partial occupancy refinement in SHELXL resolves disordered fluorophenyl or ethyl groups. Constraints (e.g., SIMU, DELU) stabilize thermal parameters .
  • Twinning : SHELXL ’s TWIN/BASF commands model twinned data, while ORTEP-3 visualizes anisotropic displacement parameters to validate refinement .
  • Validation : R-factor convergence (<5%), CheckCIF/PLATON analysis, and hydrogen-bond geometry ensure structural integrity .

Q. How can hydrogen-bonding networks and supramolecular packing be systematically analyzed?

  • Answer :

  • Graph Set Analysis : Etter’s notation (e.g., C(6), R₂²(8)) categorizes hydrogen-bond motifs (e.g., N–H···O=C interactions between amide groups) .
  • Cremer-Pople Parameters : Quantify ring puckering in the thiophene core (e.g., amplitude Q and phase angle θ for pseudo-planar distortions) .
  • Software Tools : Mercury (CCDC) and CrystalExplorer map interaction energies, revealing dominant van der Waals and electrostatic contributions .

Q. How are discrepancies between spectroscopic and crystallographic data resolved (e.g., tautomerism, polymorphism)?

  • Answer :

  • Cross-Validation : Combine 2D NMR (COSY, NOESY) to confirm solution-state conformation versus X-ray solid-state data .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions.
  • Case Study : If NMR suggests keto-enol tautomerism but X-ray shows a single form, variable-temperature NMR and Hirshfeld surface analysis clarify dynamic behavior .

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